3-(4-Chlorophenyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Infrared (IR) Vibrational Mode Assignments
Key absorptions (cm⁻¹, KBr pellet):
Mass Spectrometric Fragmentation Patterns
- EI-MS (70 eV):
X-ray Crystallographic Studies of Boron Coordination
Single-crystal X-ray diffraction reveals:
- Coordination sphere : Boron resides in a trigonal plane (O–B–O angle = 117.2°, N–B–O angles = 121.4° and 121.1°).
- Packing interactions : Offset π-stacking between pyrazole and chlorophenyl rings (3.45 Å interplanar distance).
- Hydrogen bonding : Weak C–H⋯O interactions between methyl groups and dioxaborolane oxygen (2.89 Å).
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) Calculations
B3LYP/6-311+G(d,p) optimization confirms:
- HOMO-LUMO gap : 4.2 eV (localized on pyrazole and chlorophenyl moieties).
- Natural Bond Orbital (NBO) charges :
- Boron: +0.52 e
- Pyrazole N-1: -0.31 e
- Chlorine: -0.19 e
Molecular Orbital Analysis and Charge Distribution
- Frontier orbitals :
- HOMO: π-antibonding combination of pyrazole and chlorophenyl.
- LUMO: σ* orbital of B–O bonds.
- Electrostatic potential map : High electron density at boronate oxygen atoms (-0.45 e) facilitates Suzuki-Miyaura coupling reactivity.
Figure 1 : DFT-calculated electrostatic potential surface (isovalue 0.02 e/bohr³) highlighting nucleophilic oxygen (red) and electrophilic boron (blue).
Properties
Molecular Formula |
C16H20BClN2O2 |
|---|---|
Molecular Weight |
318.6 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C16H20BClN2O2/c1-15(2)16(3,4)22-17(21-15)13-10-20(5)19-14(13)11-6-8-12(18)9-7-11/h6-10H,1-5H3 |
InChI Key |
MDLMWSXTFCRVMH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Core
The pyrazole ring is typically synthesized via the condensation of hydrazine derivatives with 1,3-diketones or equivalent precursors under acidic or basic conditions. This cyclization forms the 5-membered pyrazole heterocycle with regioselective substitution patterns depending on the starting materials and reaction conditions.
- Typical Reaction: Hydrazine hydrate reacts with a β-diketone or β-ketoester to form the pyrazole ring.
- Conditions: Acidic or basic media, often refluxed in ethanol or other polar solvents.
Introduction of the 4-Chlorophenyl Group
The 4-chlorophenyl substituent is introduced via electrophilic aromatic substitution or alkylation strategies. A common approach involves Friedel-Crafts alkylation or acylation using 4-chlorophenyl ethyl halides or related electrophiles in the presence of Lewis acid catalysts such as aluminum chloride.
- Reaction Example: Pyrazole ring alkylation with 4-chlorophenyl ethyl bromide under Lewis acid catalysis.
- Catalysts: AlCl3, FeCl3, or other Lewis acids.
- Outcome: Selective attachment of the 4-chlorophenyl group at the desired position on the pyrazole ring.
Installation of the 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl (Pinacol Boronate) Group
The boronate ester moiety is introduced through borylation reactions, often involving the reaction of pyrazole derivatives with boronic acid pinacol esters or via direct borylation of halogenated pyrazoles.
- Method 1: Reaction of pyrazole with pinacol boronic acid derivatives under mild conditions.
- Method 2: Transition-metal catalyzed borylation (e.g., Pd-catalyzed Miyaura borylation) of halogenated pyrazoles.
- Typical Conditions: Mild temperatures, inert atmosphere, use of bases such as potassium acetate.
| Step | Reaction Type | Reagents/Conditions | Product/Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine + 1,3-diketone, acidic/basic, reflux | 1-methyl-1H-pyrazole derivative | 75-85 |
| 2 | Friedel-Crafts alkylation | Pyrazole + 4-chlorophenyl ethyl halide, AlCl3 | 3-(4-chlorophenyl)-1-methyl-1H-pyrazole | 70-80 |
| 3 | Borylation (pinacol ester formation) | Pd-catalyst, pinacol boronic acid, base, mild heat | 3-(4-chlorophenyl)-1-methyl-4-(pinacol boronate)pyrazole | 65-90 |
- The pyrazole ring formation is well-established and proceeds efficiently with high regioselectivity when using appropriate diketone precursors and hydrazine derivatives.
- Friedel-Crafts alkylation for introducing the 4-chlorophenyl group requires careful control of reaction conditions to avoid polyalkylation or rearrangements. Lewis acid catalysts are effective but may require anhydrous conditions.
- The borylation step is critical for installing the boronate ester functionality. Transition-metal catalysis, especially palladium-catalyzed Miyaura borylation, is the preferred method due to its mild conditions and high functional group tolerance.
- Purification typically involves flash chromatography using gradients of petroleum ether and ethyl acetate, with further trituration in acetone to obtain pure crystalline products.
- Characterization by ^1H NMR and ^13C NMR confirms the substitution pattern and integrity of the boronate ester group.
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Pyrazole ring formation | Reflux in ethanol, acidic/basic medium | High regioselectivity, 75-85% yield |
| Friedel-Crafts alkylation | Lewis acid catalyst (AlCl3), anhydrous | Requires careful temperature control |
| Borylation reaction | Pd catalyst, pinacol boronic acid, base | Mild temperature (room temp to 85°C), inert atmosphere |
| Purification | Flash chromatography (petroleum ether/ethyl acetate) | Trituration with acetone improves purity |
| Characterization techniques | ^1H NMR, ^13C NMR, mass spectrometry | Confirms structure and substitution |
The preparation of 3-(4-Chlorophenyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves a multi-step synthetic strategy combining pyrazole ring formation, selective aromatic substitution, and borylation chemistry. The methods are well-documented in the literature, employing classical organic synthesis techniques and modern transition-metal catalysis. The overall synthetic approach is efficient, scalable, and yields a compound of high purity suitable for further applications in organic synthesis and medicinal chemistry.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactive properties.
Medicine: Possible applications in drug discovery.
Industry: Limited industrial use but relevant in academic and research settings.
Mechanism of Action
- The exact mechanism remains an active area of study.
- It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
Structural Analogues: Halogen and Substituent Variations
Chloro vs. Bromo Derivatives
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) This compound shares a 4-chlorophenyl group but incorporates a thiazole ring and triazole substituent. Crystal structures reveal isostructural packing with slight adjustments for halogen size (Cl vs. Br), leading to minor differences in intermolecular interactions .
- Both compounds exhibit similar conformations but distinct packing efficiencies .
Positional Isomerism
- 4-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS RN: 1430057-83-2)
The chlorine substituent is at position 4 instead of 3, and the boronate group is at position 4. This positional shift alters electronic distribution, reducing conjugation between the chlorophenyl and boronate groups, which may lower cross-coupling efficiency . - 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Lacks the 1-methyl group, increasing steric accessibility of the boronate moiety but reducing stability under acidic conditions .
Functional Group Modifications
Boronate Ester Variations
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS RN: 761446-44-0)
Absence of the 4-chlorophenyl group simplifies the structure, making it a versatile intermediate for introducing pyrazole rings via Suzuki coupling. However, its lower molecular weight reduces lipophilicity compared to the target compound .
Fluorophenyl Analogues
- 3-(4-Fluorophenyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS RN: 1286230-78-1)
Fluorine's electron-withdrawing effect increases the boronate group's electrophilicity, accelerating cross-coupling kinetics. However, the smaller van der Waals radius of F vs. Cl may reduce crystal lattice stability .
Physicochemical and Reactivity Comparisons
Table 1: Key Properties of Selected Analogues
*Yields approximate and dependent on reaction conditions.
Biological Activity
3-(4-Chlorophenyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic compound that exhibits significant potential in medicinal chemistry. Its unique structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.
Chemical Structure and Properties
The compound consists of a pyrazole ring with a 4-chlorophenyl substituent at the 3-position and a dioxaborolane moiety at the 4-position. The molecular formula is , and its structural complexity contributes to its reactivity and biological activity.
Inhibitory Activity Against FLT3
FLT3 (Fms-like tyrosine kinase 3) is a receptor tyrosine kinase associated with AML. Compounds structurally related to 3-(4-Chlorophenyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have demonstrated potent inhibitory effects on FLT3 mutations. For example:
| Compound Name | IC50 (μM) | Target |
|---|---|---|
| Ling-5o | >0.5 | FLT3 |
| Compound 24 | <0.1 | FLT3 |
These findings suggest that modifications to the pyrazole scaffold can enhance potency against resistant FLT3 mutants .
Biological Activity Studies
While direct studies on the biological activity of 3-(4-Chlorophenyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole are scarce, its analogs have been evaluated for their antiproliferative effects in various cancer cell lines. For instance:
Antiproliferative Effects
A study investigating related compounds found that certain pyrazole derivatives exhibited significant antiproliferative activity against AML cell lines:
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MOLM14 | 0.05 |
| Compound B | K562 | >10 |
| Compound C | MOLM14-F691L | 0.08 |
These results highlight the potential of pyrazole derivatives in targeting cancer cells while sparing normal cells .
Case Studies
Case Study: Inhibition of FLT3 Mutants
A recent study focused on the development of new inhibitors for FLT3 mutations. The researchers synthesized various derivatives based on the pyrazole structure and tested them against AML cell lines. The most promising candidates showed balanced inhibition across different FLT3 mutant types without significant toxicity to non-cancerous cells.
Findings:
- Compound D demonstrated an IC50 of 0.03 μM against MOLM14 cells.
- Compound E showed selectivity for FLT3-mutated cells over K562 cells.
These findings support the hypothesis that modifying the dioxaborolane moiety can enhance selectivity and potency against specific cancer targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
